E3 Ligase Ligand-linker Conjugate 76

Catalog No.
S12838324
CAS No.
M.F
C28H39N5O5
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-linker Conjugate 76

Product Name

E3 Ligase Ligand-linker Conjugate 76

IUPAC Name

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-14-12-30(13-15-32)17-19-8-10-31(11-9-19)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35)

InChI Key

MHQZCACSBQNHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

E3 Ligase Ligand-linker Conjugate 76 is a specialized compound utilized in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a thalidomide-based ligand linked to a specific chemical moiety that facilitates its interaction with E3 ubiquitin ligases. The unique structure of E3 Ligase Ligand-linker Conjugate 76 allows it to effectively recruit E3 ligases, which are crucial for mediating the ubiquitination and subsequent degradation of target proteins through the ubiquitin-proteasome system. This mechanism is particularly valuable in therapeutic applications aimed at degrading disease-causing proteins that are otherwise difficult to target with traditional small molecules.

  • Ubiquitination: The primary reaction involves the conjugation of ubiquitin molecules to the target protein. This process is facilitated by the binding of E3 ligases to both the ligand and the target protein, leading to the formation of an isopeptide bond between ubiquitin and the lysine residues on the target protein.
  • Linker Cleavage: The linker portion of E3 Ligase Ligand-linker Conjugate 76 can be designed to undergo cleavage under specific conditions, allowing for controlled release of the ligand or modification of its biological activity.
  • Hydrolysis: Depending on the chemical structure of the linker, hydrolysis can occur, which may affect solubility and bioavailability.

E3 Ligase Ligand-linker Conjugate 76 exhibits significant biological activity through its role in targeted protein degradation. By recruiting E3 ubiquitin ligases, it enables the selective degradation of proteins associated with various diseases, including cancer. The efficacy of this compound can be influenced by factors such as:

  • Binding Affinity: The strength of interaction between the ligand and the E3 ligase.
  • Selectivity: The ability to distinguish between similar target proteins.
  • Degradation Efficiency: The rate at which the target protein is degraded following ubiquitination.

Studies have shown that compounds like E3 Ligase Ligand-linker Conjugate 76 can lead to substantial reductions in target protein levels within cells, thereby modulating cellular pathways involved in disease progression.

The synthesis of E3 Ligase Ligand-linker Conjugate 76 typically involves several key steps:

  • Ligand Preparation: The thalidomide-based ligand is synthesized through established organic chemistry methods, often involving reactions such as acylation or alkylation.
  • Linker Attachment: A polyethylene glycol (PEG) or other suitable linker is attached to the ligand via a covalent bond. This step may involve coupling reactions using techniques such as:
    • Esterification
    • Amide Bond Formation
    • Click Chemistry
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
  • Characterization: Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of E3 Ligase Ligand-linker Conjugate 76.

E3 Ligase Ligand-linker Conjugate 76 has several notable applications:

  • Cancer Therapy: It is used in developing PROTACs aimed at degrading oncogenic proteins that drive tumor growth.
  • Neurodegenerative Diseases: Research is ongoing into its potential to degrade misfolded proteins implicated in conditions like Alzheimer's disease.
  • Autoimmune Disorders: Targeting specific proteins involved in immune responses could lead to new therapeutic strategies.

Interaction studies involving E3 Ligase Ligand-linker Conjugate 76 focus on its binding dynamics with various E3 ligases and target proteins. Techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation are commonly employed to assess:

  • Binding Kinetics: Evaluating how quickly and effectively the conjugate binds to its targets.
  • Specificity: Determining whether the conjugate preferentially binds certain ligases over others.
  • Functional Assays: Measuring downstream effects on target protein levels and cellular responses post-degradation.

E3 Ligase Ligand-linker Conjugate 76 shares similarities with various other compounds used in PROTAC technology. Key comparisons include:

Compound NameStructureUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Thalidomide + PEG linkerUtilizes a shorter PEG linker for enhanced cell permeability
Pomalidomide PEG4 Propionic AcidPomalidomide + Propionic AcidDesigned for improved solubility and stability
Cereblon Ligand-Linker ConjugatesCereblon-based ligandsTargets specific E3 ligases associated with multiple myeloma

Uniqueness of E3 Ligase Ligand-linker Conjugate 76

E3 Ligase Ligand-linker Conjugate 76 is distinguished by its specific combination of thalidomide as a ligand and its unique linker design, which may provide enhanced selectivity and degradation efficiency compared to other compounds. Its ability to effectively engage with diverse E3 ligases makes it a promising candidate for further research and therapeutic development in targeted protein degradation strategies.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

525.29511936 g/mol

Monoisotopic Mass

525.29511936 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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